![molecular formula C7H11NO2 B3058042 Methyl 2-aminohex-4-ynoate CAS No. 874097-01-5](/img/structure/B3058042.png)
Methyl 2-aminohex-4-ynoate
Overview
Description
“Methyl 2-aminohex-4-ynoate” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 . It is used for research purposes .
Molecular Structure Analysis
“Methyl 2-aminohex-4-ynoate” has a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-aminohex-4-ynoate” are not available, similar compounds often undergo reactions such as derivatization, which modifies an analyte’s functionality to enable chromatographic separations .Physical And Chemical Properties Analysis
“Methyl 2-aminohex-4-ynoate” is a compound with a molecular weight of 141.17 . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not provided .Scientific Research Applications
Inactivation of Transaminases
Methyl 2-aminohex-4-ynoate and its analogues like 4-aminohex-5-ynoate have been studied for their ability to inactivate transaminases, enzymes involved in amino acid metabolism. Research demonstrates these compounds' specificity in inhibiting certain transaminases, with varying potency towards different enzymes, such as aminobutyrate transaminase and ornithine transaminase. This inactivation process is crucial for understanding enzyme behavior and has potential applications in biochemical research (John, Jones, & Fowler, 1979).
Mechanism of Enzyme Inhibition
The mechanism of irreversible enzyme inhibition by compounds like 4-aminohex-5-ynoic acid has been explored in detail. Such studies focus on how these compounds interact with enzymes, leading to enzyme inactivation through structural modifications at active sites. This research contributes to a deeper understanding of enzyme kinetics and could have implications in drug development (Jung, Metcalf, Lippert, & Casara, 1978).
Synthesis of Novel Compounds
Methyl 2-aminohex-4-ynoate has been used in the synthesis of various organic compounds, including pyrrole frameworks. These syntheses involve reactions like Michael addition and demonstrate the versatility of methyl 2-aminohex-4-ynoate as a starting material for the creation of complex organic molecules (Ishikawa, Aikawa, Watanabe, & Saito, 2006).
Enzyme Kinetics and Reaction Mechanisms
Studies have also delved into the reaction mechanisms of enzymes like glutamate semialdehyde aminotransferase when interacting with compounds related to methyl 2-aminohex-4-ynoate. This research is critical for comprehending the biochemical pathways in cells and has implications for understanding metabolic disorders (Tyacke, Grimm, Harwood, & John, 1994).
properties
IUPAC Name |
methyl 2-aminohex-4-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-4-5-6(8)7(9)10-2/h6H,5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIICCBOPBJQFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734726 | |
Record name | Methyl 2-aminohex-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminohex-4-ynoate | |
CAS RN |
874097-01-5 | |
Record name | Methyl 2-aminohex-4-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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